N-benzyl-N-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-benzyl-N-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a benzyl group, a methyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of Benzyl and Methyl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride. The methyl group can be added through a methylation reaction using methyl iodide and a strong base like potassium carbonate.
Attachment of Imidazole Ring: The imidazole ring can be attached through a cyclization reaction involving an appropriate precursor such as 2-methylimidazole and a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and imidazole positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-benzyl-N-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine: Similar structure but with a different substitution pattern on the imidazole ring.
N-benzyl-N-methyl-6-(2-methyl-1H-imidazol-1-yl)quinazolin-4-amine: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
N-benzyl-N-methyl-6-(2-methyl-1H-imidazol-1-yl)triazine-4-amine: Similar structure but with a triazine ring instead of a pyrimidine ring.
Uniqueness
N-benzyl-N-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both benzyl and imidazole groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17N5 |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-benzyl-N-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N5/c1-13-17-8-9-21(13)16-10-15(18-12-19-16)20(2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
CCURIPZLAMTUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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